Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride
Overview
Description
Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid) and an appropriate amine source.
Amination Reaction:
Methylation: The aminomethylated intermediate is then methylated to form the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, nitro derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use in drug development for treating various diseases. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
Methyl 5-(aminomethyl)-2-nitrobenzoate hydrochloride
Uniqueness: Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride stands out due to its hydroxyl group, which imparts unique chemical properties compared to its methyl, chloro, and nitro analogs. This hydroxyl group enhances its reactivity and solubility, making it more versatile in various applications.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-hydroxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)7-4-6(5-10)2-3-8(7)11;/h2-4,11H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAXZJEOQYXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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